1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, utilizing various catalysts and conditions to achieve the desired structure. For example, the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines demonstrates the use of catalytic amounts of piperidine and α-cyanoacrylic esters in reactions to form corresponding compounds, showcasing the principles that might apply to the synthesis of our target compound (Mekheimer, R., Mohamed, N., & Sadek, K., 1997).
Molecular Structure Analysis
Molecular and crystal structure analyses, such as X-ray diffraction, provide insights into the conformation, bonding, and overall geometry of molecules. Studies on hydroxy derivatives of hydropyridine have revealed the importance of intramolecular and intermolecular hydrogen bonds in determining molecular conformation and crystal packing (Kuleshova, L. & Khrustalev, V., 2000).
Chemical Reactions and Properties
Chemical reactions involving organic compounds can result in various products depending on the reactants and conditions. For example, the reaction of acryloyloxiranes with methylamine leading to 3-hydroxy-4-piperidinones showcases the types of transformations that similar compounds might undergo (Zvonok, A., Bíba, V., & Stanishevskii, L. S., 1988).
Physical Properties Analysis
The physical properties of organic molecules, such as melting points, boiling points, solubility, and crystal structure, are crucial for their characterization and application. Studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, for example, include analyses of crystal structure and hydrogen bonding, offering insights into the physical characteristics that could be expected for our compound of interest (Nelson, W., Karpishin, T., Rettig, S., & Orvig, C., 1988).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, define the compound's utility in various applications. Research on the radical cyclization of amino aldehydes to hydroxy pyrrolidines and piperidines illustrates the type of chemical behavior and transformations that similar structures may undergo (Parsons, A. & Pettifer, R. M., 1997).
Scientific Research Applications
Enantioselective Reactions : Research demonstrates the utility of enantiomerically enriched radicals in forming alkene radical cation/anion pairs, which are trapped intramolecularly by amine nucleophiles, leading to pyrrolidine and piperidine systems. This showcases the chemical's potential in creating complex molecular systems with stereochemical memory, important for pharmaceutical synthesis and material science (Crich et al., 2006).
Antimicrobial and Antifungal Properties : The synthesis of pyrrolidine derivatives from carvotacetone and monoterpenes has been explored for their antimicrobial and antifungal properties. This area of research highlights the compound's relevance in developing new therapeutic agents against resistant pathogens (Masila et al., 2020).
Catalytic Reactions and Thermodynamics : Studies on the thermodynamics of ketoreductase-catalyzed reactions involving substituted ketones, including pyrrolidinone derivatives, offer insights into the efficiency and selectivity of enzymatic processes. Such research is pivotal in optimizing industrial chemical synthesis and understanding reaction mechanisms (Tewari et al., 2008).
Oxidative Conversion and Catalysis : The unique oxidative conversion of N-acyl cyclic amines, including pyrrolidinones and piperidines, into N-acyl amino acids catalyzed by ruthenium porphyrins under mild conditions, is significant for organic synthesis, highlighting potential in synthesizing bioactive compounds and pharmaceuticals (Ito et al., 2005).
Crystallography and Molecular Packing : Understanding the molecular and crystal structures of pyrrolidine and piperidine derivatives offers deep insights into the influence of intramolecular and intermolecular hydrogen bonds on molecular conformation and packing. This research is crucial for the design of materials and drugs with specific physical and chemical properties (Kuleshova & Khrustalev, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-[4-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-3-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-21(2,26)12-11-16-7-9-17(10-8-16)20(25)22-13-3-5-18(15-22)23-14-4-6-19(23)24/h7-10,18,26H,3-6,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAZDJQESLICMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)N3CCCC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[4-(3-Hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone |
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